molecular formula C20H16O6 B1683569 Viridin CAS No. 3306-52-3

Viridin

Cat. No.: B1683569
CAS No.: 3306-52-3
M. Wt: 352.3 g/mol
InChI Key: YEIGUXGHHKAURB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of viridin involves constructing the complex polycyclic structure and the all-carbon quaternary center stereoselectively. Various methods have been developed, including intramolecular Heck reaction, Friedel-Crafts reaction, allyl migration, and metal-hydride atom transfer (MHAT) radical reaction . One approach involves synthesizing key intermediates, such as a furan derivative in eight steps with a 30% overall yield and an indane derivative in ten steps with a 5.8% overall yield .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Viridin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form viridiol and other derivatives.

    Reduction: Reduction reactions can modify the furan ring and other functional groups.

    Substitution: Substitution reactions can occur at various positions on the steroid framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

Major products formed from these reactions include viridiol, demethoxyviridiol, and other derivatives with modified functional groups .

Scientific Research Applications

Viridin has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.

    Biology: Studied for its antifungal properties and its role in inhibiting phosphoinositide 3-kinases.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit key enzymes involved in cell growth and development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to viridin include:

    Wortmannin: Another furanosteroid with a similar structure and mechanism of action.

    Viridiol: A derivative of this compound with an additional hydroxyl group.

    Demethoxyviridiol: A derivative of this compound lacking a methoxy group.

    Demethoxythis compound: A derivative of this compound with a modified furan ring

Uniqueness

This compound is unique due to its highly strained electrophilic furan ring and its potent, irreversible inhibition of phosphoinositide 3-kinases. This makes it a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .

Properties

CAS No.

3306-52-3

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione

InChI

InChI=1S/C20H16O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,18-19,24H,4,6H2,1-2H3

InChI Key

YEIGUXGHHKAURB-UHFFFAOYSA-N

Isomeric SMILES

C[C@]12[C@@H]([C@@H](C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O

SMILES

CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O

Canonical SMILES

CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O

Appearance

Solid powder

3306-52-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

viridin
viridin A
viridin B
viridin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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